2-Acetylphenyl cyanate

ortho-lithiation electrophilic cyanation regioselectivity

2-Acetylphenyl cyanate (CAS 1128-22-9), also known as (2-acetylphenyl) cyanate or 2-cyanato-acetophenone, is a specialized aryl cyanate ester with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. It belongs to the class of electrophilic cyanation reagents and serves as a versatile building block in organic synthesis.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1128-22-9
Cat. No. B072191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylphenyl cyanate
CAS1128-22-9
SynonymsCyanic acid, 2-acetylphenyl ester (9CI)
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC#N
InChIInChI=1S/C9H7NO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,1H3
InChIKeyMSWSOVMHQQAFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylphenyl Cyanate (CAS 1128-22-9) Procurement Guide: Core Identity and Key Attributes


2-Acetylphenyl cyanate (CAS 1128-22-9), also known as (2-acetylphenyl) cyanate or 2-cyanato-acetophenone, is a specialized aryl cyanate ester with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It belongs to the class of electrophilic cyanation reagents and serves as a versatile building block in organic synthesis. This compound features an ortho-acetyl group on the phenyl ring, which imparts distinct electronic and steric properties that differentiate it from unsubstituted phenyl cyanate and para-substituted analogs like 4-acetylphenyl cyanate (CAS 1129-36-8) . Its primary utility lies in nucleophilic substitution reactions and as an intermediate for synthesizing ortho-substituted aromatic nitriles and heterocyclic scaffolds .

Why Generic Aryl Cyanates Cannot Substitute 2-Acetylphenyl Cyanate in Ortho-Directed Synthesis


The ortho-acetyl group in 2-acetylphenyl cyanate is not merely a spectator; it fundamentally alters the compound's electronic landscape and reactivity profile compared to unsubstituted phenyl cyanate or para-substituted isomers. The proximity of the electron-withdrawing acetyl group to the cyanate moiety enhances the electrophilicity of the cyanate carbon, a critical factor for nucleophilic attack [1]. Furthermore, the ortho-substitution creates steric constraints that can influence regioselectivity in subsequent reactions [2]. Crucially, while 4-acetylphenyl cyanate has been established as a mild, cationic cyano source for enantioselective α-cyanation of β-keto amides with high yields (73–97%) and enantioselectivities (75–91% ee) [3], the ortho-isomer offers a different steric and electronic environment that may favor distinct substrate scopes or reaction pathways. Substituting a generic aryl cyanate for 2-acetylphenyl cyanate without accounting for these ortho-effects could lead to significant deviations in reaction kinetics, yield, and selectivity.

Quantitative Differentiation of 2-Acetylphenyl Cyanate vs. Key Comparators


Regioselective Ortho-Directed Cyanation Advantage over Phenyl Cyanate

While phenyl cyanate is a well-established electrophilic cyanating agent for ortho-lithiated arenes [1], the presence of the ortho-acetyl group in 2-acetylphenyl cyanate may enable unique intramolecular activation or templating effects, leading to enhanced regioselectivity for ortho-cyanation in specific substrates. In contrast, phenyl cyanate lacks this directing capability and can produce mixtures of regioisomers [2]. This property makes 2-acetylphenyl cyanate a strategically valuable reagent for synthesizing ortho-cyanoarenes with complex substitution patterns, where phenyl cyanate may be less effective.

ortho-lithiation electrophilic cyanation regioselectivity aryl nitriles

Enhanced Electrophilicity for Nucleophilic Additions Compared to 4-Acetylphenyl Cyanate

The ortho-acetyl group in 2-acetylphenyl cyanate exerts a stronger electron-withdrawing inductive effect on the cyanate moiety compared to the para-acetyl group in 4-acetylphenyl cyanate. This is supported by computational studies on related phenyl cyanate derivatives, which show that substituent effects significantly modulate the electrophilicity of the cyanate carbon [1]. While direct experimental data comparing the two isomers is not available in public literature, class-level structure-activity relationships suggest that the ortho-isomer should exhibit a higher rate of nucleophilic attack in SN2-type reactions [2]. For example, the rate constant for addition of primary aliphatic amines to aryl cyanates increases with growing electrophilicity of the aryl cyanate [3].

electrophilicity nucleophilic substitution cyanate esters linear free energy relationship

Synthetic Utility in Ortho-Substituted Heterocycle Assembly via Sequential Functionalization

The presence of both an acetyl group and a cyanate group on the same aromatic ring, positioned ortho to each other, enables a sequential functionalization strategy that is not feasible with mono-substituted aryl cyanates. For example, the acetyl group can be first converted to an oxime, hydrazone, or enamine, which then undergoes intramolecular cyclization with the cyanate moiety to generate a variety of heterocyclic scaffolds [1]. In contrast, phenyl cyanate or 4-acetylphenyl cyanate lack this close proximity of reactive groups and cannot participate in such intramolecular cyclizations [2].

heterocycle synthesis ortho-disubstituted aromatics sequential functionalization diversity-oriented synthesis

Differentiated LogP and PSA Profile Impacting Solubility and Membrane Permeability

The calculated LogP for 2-acetylphenyl cyanate is 1.74908, and its topological polar surface area (TPSA) is 50.09 Ų [1]. This physicochemical profile is distinct from both phenyl cyanate (LogP ~1.5, TPSA ~33 Ų) and 4-acetylphenyl cyanate (LogP ~1.75, TPSA ~50 Ų). The higher TPSA of the acetylated compounds compared to phenyl cyanate suggests increased polarity and potentially better aqueous solubility [2]. This difference in lipophilicity and polar surface area can directly impact the compound's performance in biological assays and its suitability for lead optimization programs [3].

physicochemical properties logP polar surface area drug-likeness procurement

Optimal Use Cases for 2-Acetylphenyl Cyanate in Research and Development


Synthesis of Ortho-Substituted Benzonitriles via Directed Ortho-Metalation

When a synthetic route demands a specific ortho-cyanoarene intermediate, 2-acetylphenyl cyanate can be employed in directed ortho-metalation (DoM) strategies. The ortho-acetyl group acts as a directing group for lithiation, after which the lithiated intermediate can be trapped by the intramolecular cyanate group, potentially offering a more regioselective route than using an external electrophile like phenyl cyanate [1]. This intramolecular approach may minimize side products and simplify purification, aligning with green chemistry principles and reducing overall cost [2].

Medicinal Chemistry: Building Block for Kinase Inhibitor Scaffolds

The ortho-disubstituted architecture of 2-acetylphenyl cyanate is a valuable template for constructing heterocyclic cores found in kinase inhibitors. For example, the acetyl group can be converted to an oxime or hydrazone, which can then cyclize with the cyanate moiety to form pyrazole or isoxazole rings [1]. This approach allows for rapid diversification at the benzylic position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The unique combination of functional groups in a single building block accelerates the synthesis of focused libraries [2].

Material Science: Precursor for Ortho-Functionalized Polycyanurates

In materials science, aryl cyanates are polymerized to form high-performance polycyanurate networks with exceptional thermal stability and low dielectric constants [1]. The ortho-acetyl group in 2-acetylphenyl cyanate introduces a site for further functionalization before or after polymerization, enabling the creation of tailored materials with specific properties (e.g., enhanced adhesion, flame retardancy, or metal-binding capacity) [2]. This differentiates it from simple aryl cyanates like phenyl cyanate, which lack such post-polymerization modification handles.

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